
Pyrazol-3-one, 5-butylamino-2-(2,2,2-trifluoroethyl)-2,4-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazol-3-one, 5-butylamino-2-(2,2,2-trifluoroethyl)-2,4-dihydro- is a synthetic organic compound that belongs to the pyrazolone class These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazol-3-one, 5-butylamino-2-(2,2,2-trifluoroethyl)-2,4-dihydro- typically involves the following steps:
Formation of the Pyrazolone Core: This can be achieved through the reaction of hydrazine derivatives with β-diketones under acidic or basic conditions.
Introduction of the Butylamino Group: The butylamino group can be introduced via nucleophilic substitution reactions using butylamine.
Addition of the Trifluoroethyl Group: The trifluoroethyl group can be added through electrophilic substitution reactions using trifluoroethyl halides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Pyrazol-3-one derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different substituents into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, Pyrazol-3-one, 5-butylamino-2-(2,2,2-trifluoroethyl)-2,4-dihydro- can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities, such as anti-inflammatory, analgesic, or antimicrobial properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, Pyrazol-3-one derivatives are often explored for their potential as therapeutic agents. The trifluoroethyl group can enhance the compound’s metabolic stability and bioavailability, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique properties can be leveraged to create products with specific desired characteristics.
Mécanisme D'action
The mechanism of action of Pyrazol-3-one, 5-butylamino-2-(2,2,2-trifluoroethyl)-2,4-dihydro- involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the butylamino group can modulate its activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolone: A class of compounds with similar core structures but different substituents.
Trifluoroethyl Derivatives: Compounds containing the trifluoroethyl group, known for their enhanced stability and bioavailability.
Butylamino Derivatives: Compounds with butylamino groups, often explored for their biological activities.
Uniqueness
Pyrazol-3-one, 5-butylamino-2-(2,2,2-trifluoroethyl)-2,4-dihydro- is unique due to the combination of its trifluoroethyl and butylamino groups. This combination can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H14F3N3O |
|---|---|
Poids moléculaire |
237.22 g/mol |
Nom IUPAC |
5-butylimino-2-(2,2,2-trifluoroethyl)pyrazolidin-3-one |
InChI |
InChI=1S/C9H14F3N3O/c1-2-3-4-13-7-5-8(16)15(14-7)6-9(10,11)12/h2-6H2,1H3,(H,13,14) |
Clé InChI |
MNGTYKFWLFEJRS-UHFFFAOYSA-N |
SMILES canonique |
CCCCN=C1CC(=O)N(N1)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



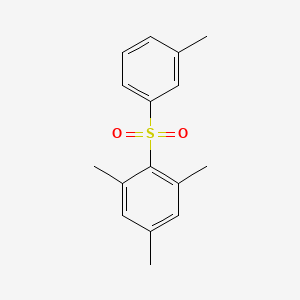


![N'-[(4-Methoxyphenyl)methylidene]-2-oxo-3-piperidinecarbohydrazide](/img/structure/B11944609.png)

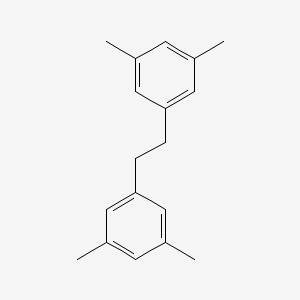
![Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl-](/img/structure/B11944616.png)

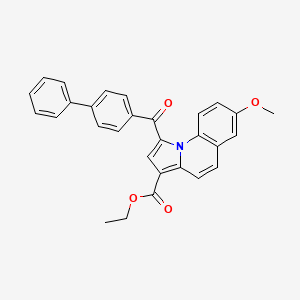
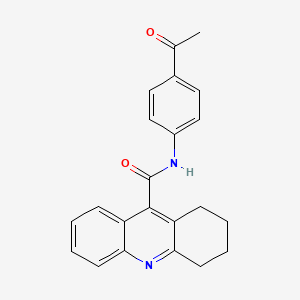

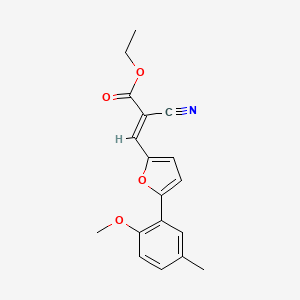
![11-Azatricyclo[4.4.2.01,6]dodec-3-en-12-one](/img/structure/B11944650.png)
